Spermine

Beschreibung

Eigenschaften

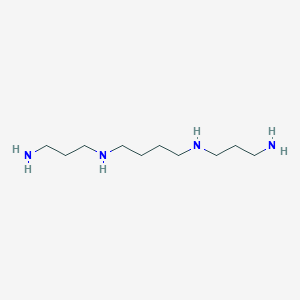

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNFFQXMRSDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71052-31-8 | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9058781 | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Spermine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-150 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

> 100 mg/mL | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71-44-3, 68956-56-9 | |

| Record name | Spermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, terpene processing by-products | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spermine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazadodecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7Y3VOQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Spermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

First observed in the 17th century, spermine is a ubiquitous polyamine that has since been the subject of extensive scientific inquiry. Its journey from a crystalline curiosity to a molecule implicated in fundamental cellular processes like cell growth, proliferation, and gene regulation is a testament to centuries of scientific investigation. As a polycation at physiological pH, spermine's ability to interact with negatively charged macromolecules such as DNA and RNA underlies many of its biological functions. This technical guide provides an in-depth overview of the history of spermine research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical understanding of spermine's biological roles through diagrams of its biosynthetic pathway and its influence on cellular processes, providing a valuable resource for researchers and professionals in the field of drug development.

Chapter 1: The Dawn of Discovery: From Crystalline Observations to Chemical Identity

The scientific story of spermine began in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek reported the observation of crystalline structures in human semen.[1][2] These crystals, later identified as spermine phosphate (B84403), were one of the first pure biological substances to be observed under a microscope.[1][3] However, it would take nearly two centuries for the chemical nature of this substance to be unraveled.

In 1878, the physician and chemist Philipp Schreiner was the first to recognize the true nature of these crystals, isolating them and studying their properties.[3] A decade later, in 1888, the German chemists Albert Ladenburg and J. Abel revisited these crystals, successfully isolating the organic base and bestowing upon it the name "spermin."[2] Despite these advances, the correct molecular structure of spermine remained elusive until 1926.[2][4]

Chapter 2: Unraveling the Molecular Structure

The definitive elucidation of spermine's chemical structure was a landmark achievement, accomplished simultaneously in 1926 by two research groups: Harold Dudley, Otto Rosenheim, and Walter Starling in England, and F. Wrede in Germany.[2][4] The work of the British team, detailed across several publications in the Biochemical Journal, provides a clear example of the meticulous analytical chemistry of the era.

Experimental Protocols: Isolation and Characterization

The foundational work for isolating spermine was laid out by Otto Rosenheim in 1924, focusing on the highly insoluble nature of spermine phosphate. This property was key to its separation from other biological materials.

Experimental Protocol 1: Isolation of Spermine Phosphate from Testis (Rosenheim, 1924) [1][3][5]

-

Tissue Preparation: Six bull's testes (approximately 2 kg) are minced.

-

Plasmolysis and Extraction: The minced tissue is subjected to "plasmolysis" using ether vapor to obtain a concentrated exudate of water-soluble cell contents.

-

Precipitation: Alcohol is added to the exudate to precipitate both spermine phosphate and proteins.

-

Initial Separation: The precipitate is collected and washed repeatedly with cold water to remove water-soluble proteins. This step is monitored by adding five volumes of alcohol to the supernatant; the absence of a precipitate indicates successful protein removal.

-

Washing: The remaining sediment is washed sequentially with cold alcohol, boiling alcohol, and finally ether in a centrifuge.

-

Final Extraction: A white powder remains, which is then extracted with boiling water.

-

Crystallization: The aqueous extract is filtered to yield a clear, protein-free filtrate. Upon cooling, and if necessary, concentration and the addition of a few drops of alcohol, characteristic crystals of spermine phosphate separate out.

-

Yield: This method yielded approximately 10-15 mg of spermine phosphate from 2 kg of testis tissue.[3]

Experimental Protocol 2: Preparation of Spermine Picrate (B76445) for Structural Analysis (Dudley, Rosenheim, Starling, 1926) [4][6]

-

Conversion to Free Base: 2.78 g of spermine phosphate is dissolved in 13 cc of cold 2N NaOH.

-

Filtration and Dilution: The solution is filtered and diluted to 75 cc with cold water.

-

Picrate Precipitation: Saturated aqueous picric acid is added until no further precipitate is formed.

-

Recrystallization: The resulting spermine picrate is filtered off and recrystallized from 1200 cc of boiling water.

-

Product: The process yields slender, yellow needles of spermine picrate, often up to 2 cm in length, which is suitable for elemental analysis and molecular weight determination.

Quantitative Data from Early Studies

Early quantitative analysis of spermine was challenging. The methods relied on precipitation and gravimetric analysis of spermine phosphate. G.A. Harrison's work in the early 1930s provided some of the first systematic measurements of spermine content across various human tissues.

| Tissue/Fluid | Species | Method | Reported Spermine Concentration (mg/100g or mg/100mL) | Reference |

| Human Semen | Human | Gravimetric (Phosphate) | ~130 - 170 mg/100mL (as phosphate) | Rosenheim, O. (1924)[1][3] |

| Bull Testis | Bovine | Gravimetric (Phosphate) | ~0.5 - 0.75 mg/100g (as phosphate) | Rosenheim, O. (1924)[3] |

| Human Pancreas | Human | Gravimetric (Phosphate) | 10.0 | Harrison, G.A. (1933)[7][8] |

| Human Spleen | Human | Gravimetric (Phosphate) | 6.5 | Harrison, G.A. (1933)[7][8] |

| Human Liver | Human | Gravimetric (Phosphate) | 4.0 | Harrison, G.A. (1933)[7][8] |

| Human Kidney | Human | Gravimetric (Phosphate) | 3.5 | Harrison, G.A. (1933)[7][8] |

| Human Brain | Human | Gravimetric (Phosphate) | 2.5 | Harrison, G.A. (1933)[7][8] |

| Human Lung | Human | Gravimetric (Phosphate) | 2.5 | Harrison, G.A. (1933)[7][8] |

| Human Heart | Human | Gravimetric (Phosphate) | 2.0 | Harrison, G.A. (1933)[7][8] |

| Human Muscle | Human | Gravimetric (Phosphate) | 1.5 | Harrison, G.A. (1933)[7][8] |

Chapter 3: Elucidating the Biosynthetic Pathway

Following the structural determination, research shifted towards understanding how spermine is synthesized in the cell. By the 1950s, the work of Herbert and Celia Tabor, in collaboration with Sanford Rosenthal, was instrumental in outlining the biosynthetic pathway. They established that spermine is derived from the amino acid ornithine and the diamine putrescine. The pathway involves the sequential addition of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM).

The key rate-limiting enzyme in this pathway is Ornithine Decarboxylase (ODC), which converts ornithine to putrescine. Subsequently, spermidine (B129725) synthase catalyzes the formation of spermidine from putrescine, and finally, spermine synthase catalyzes the formation of spermine from spermidine.

Chapter 4: Early Insights into Biological Function

With its structure and synthesis understood, the focus of spermine research turned to its physiological role. Early studies quickly established its importance for cell growth and proliferation. Experiments in cell culture demonstrated that depleting intracellular polyamines, including spermine, resulted in the cessation of cell growth. This growth arrest could be reversed by adding exogenous spermine, establishing it as a critical factor for cell division.

Furthermore, its polycationic nature suggested a strong affinity for negatively charged molecules. This led to the significant discovery of spermine's association with nucleic acids. It was found to bind to the phosphate backbone of DNA and RNA, leading to the hypothesis that it plays a role in stabilizing their helical structures and protecting them from damage.

Conclusion

The history of spermine's discovery in cell biology is a multi-century journey from the microscopic observation of crystals to the elucidation of a complex biosynthetic pathway and its fundamental roles in cellular life. The foundational experiments conducted by pioneers like Leeuwenhoek, Schreiner, Rosenheim, Dudley, and the Tabors laid the groundwork for our current understanding. This historical perspective is invaluable for modern researchers in cell biology and drug development, as the spermine pathway continues to be a target of interest for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer. The journey of spermine underscores the enduring power of fundamental research to reveal the intricate molecular machinery of life.

References

- 1. The Isolation of Spermine Phosphate from Semen and Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. The Chemical Constitution of Spermine: Structure and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Isolation of Spermine Phosphate from Semen and Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Chemical Constitution of Spermine: Structure and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The approximate determination of spermine in single human organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spermine in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Endogenous Spermine in Eukaryotic Cellular Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polycationic aliphatic amine, is a critical regulator of a vast array of physiological processes within eukaryotic cells. Its functions extend from the modulation of gene expression and protein synthesis to the intricate control of ion channel activity and the regulation of fundamental cellular pathways such as proliferation, apoptosis, and autophagy. Dysregulation of spermine homeostasis is increasingly implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders, making it a molecule of significant interest for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of endogenous spermine, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of its multifaceted roles and to empower further research and drug development efforts.

Core Functions of Endogenous Spermine

Endogenous spermine is indispensable for normal eukaryotic cell growth and function.[1] Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function.[2]

Regulation of Gene Expression and Protein Synthesis

Spermine plays a crucial role in modulating gene expression through several mechanisms. It can influence chromatin structure by binding to DNA and promoting its condensation, which in turn affects the accessibility of DNA to transcription factors.[3] Polyamines, including spermine, are also involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a factor essential for the translation of a specific subset of mRNAs.[4] Furthermore, spermine can directly impact the activity of enzymes that modify histones, such as histone acetyltransferases, thereby influencing the epigenetic landscape.[3]

Modulation of Ion Channel Activity

A well-established function of intracellular spermine is the voltage-dependent block of inwardly rectifying potassium (Kir) channels.[5][6] By plugging the channel pore from the intracellular side at depolarized membrane potentials, spermine is responsible for the characteristic inward rectification of these channels, which is crucial for maintaining the resting membrane potential and cellular excitability in various cell types, including neurons and cardiac myocytes.[5][6] Spermine also modulates the activity of other ion channels, including certain subtypes of glutamate (B1630785) receptors, further highlighting its importance in neuronal function.[5]

Involvement in Cell Signaling, Proliferation, Apoptosis, and Autophagy

Spermine is intimately linked to key cellular signaling pathways that govern cell fate. It is known to influence the AKT/β-catenin signaling pathway, which is central to cell proliferation and survival.[7][8] The levels of polyamines, including spermine, are often elevated in rapidly proliferating cells, such as cancer cells, and their depletion can lead to cell cycle arrest.[9]

The role of spermine in programmed cell death (apoptosis) and autophagy is complex and can be context-dependent.[10] While some studies suggest that spermine can have anti-apoptotic effects and protect cells from oxidative stress, others indicate that it can also induce apoptosis under certain conditions.[10][11][12] Similarly, spermine has been shown to induce autophagy, a cellular recycling process that can promote cell survival but can also lead to cell death.[13]

Interaction with Nitric Oxide Synthase and Oxidative Stress

Spermine can modulate the activity of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[14][15] The interaction is complex, with some studies reporting inhibition and others activation, depending on the specific NOS isoform and the cellular context.[15][16] Spermine also plays a role in protecting cells from oxidative damage.[17][18] It can scavenge reactive oxygen species (ROS) and protect DNA from oxidative stress.[17][18]

Quantitative Data on Spermine Function

To provide a clearer understanding of the quantitative aspects of spermine's roles, the following tables summarize key data from the literature.

| Parameter | Value | Cell/System | Reference |

| Kir2.1 Channel Blockade | |||

| IC₅₀ at +50 mV | 31 nM | Cloned IRK1 channels | [1] |

| Dissociation Constant (Kd(0)) - High Affinity | 0.27 µM | Kir2.1 (Giant Patch) | [3] |

| Dissociation Constant (Kd(0)) - Low Affinity | 43 µM | Kir2.1 (Giant Patch) | [3] |

| Effect on Transcription | |||

| Effective Concentration (biphasic) | 0.1 mM and 1 µM | Isolated rat liver nuclei | [19] |

| NOS Activity Modulation | |||

| Inhibition of Cerebellar NOS | Dose-dependent | Rat cerebellar tissue | [15] |

Table 1: Quantitative Parameters of Spermine's Interaction with Ion Channels and Enzymes.

| Condition | Cell Line | Effect on Proliferation | Reference |

| DFMO-induced spermine depletion | HuTu-80, HT-29, ME-180, A-427 | Inhibition | [20] |

| Exogenous spermine supplementation | Various cancer cell lines | Can restore proliferation after depletion | [21] |

Table 2: Effects of Spermine Modulation on Cell Proliferation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of endogenous spermine.

Quantification of Intracellular Spermine by HPLC

Objective: To accurately measure the concentration of spermine within eukaryotic cells.

Principle: This method involves the extraction of intracellular polyamines, their derivatization to form fluorescent or UV-absorbing derivatives, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Cell Lysis:

-

Wash cultured cells (1-5 x 10⁶) twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 0.5 mL of 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization (Benzoylation):

-

To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.

-

Vortex vigorously and incubate at room temperature for 20 minutes.

-

Stop the reaction by adding 500 µL of saturated NaCl solution.

-

Extract the benzoylated polyamines with 500 µL of chloroform (B151607).

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the lower chloroform phase and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 100 µL of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water.

-

Detect the benzoylated polyamines using a UV detector at 254 nm.

-

Quantify the spermine concentration by comparing the peak area to a standard curve prepared with known concentrations of spermine.

-

Spermine Depletion in Cultured Cells using DFMO

Objective: To study the effects of spermine depletion on cellular processes.

Principle: α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Treatment with DFMO leads to the depletion of intracellular putrescine and spermidine (B129725), and subsequently spermine.

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

DFMO Treatment:

-

Verification of Depletion:

-

After the incubation period, harvest the cells and quantify the intracellular polyamine levels using the HPLC method described in Protocol 3.1 to confirm the depletion of spermine.

-

-

Functional Assays:

-

Perform downstream functional assays, such as cell proliferation assays (e.g., MTT or cell counting), apoptosis assays (e.g., Annexin V/PI staining), or autophagy assays (e.g., LC3-II western blotting).

-

-

Rescue Experiment (Optional):

-

To confirm that the observed effects are due to polyamine depletion, a rescue experiment can be performed by adding exogenous putrescine (5-50 µM) or spermine to the DFMO-treated cells.[21]

-

Patch-Clamp Recording of Spermine Block in Kir Channels

Objective: To characterize the voltage-dependent block of inwardly rectifying potassium (Kir) channels by intracellular spermine.

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through Kir channels in response to a series of voltage steps, both in the absence and presence of intracellular spermine.

Protocol:

-

Cell Preparation:

-

Use a cell line expressing the Kir channel of interest (e.g., HEK293 cells transfected with Kir2.1).

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH). Prepare a series of internal solutions containing different concentrations of spermine (e.g., 0, 0.1, 1, 10, 100 µM).[3]

-

-

Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -80 mV.

-

Apply a series of voltage steps from -120 mV to +80 mV in 10 mV increments.

-

Record the resulting currents for each spermine concentration.

-

-

Data Analysis:

-

Measure the steady-state current amplitude at each voltage step.

-

Construct current-voltage (I-V) curves for each spermine concentration.

-

Calculate the fractional block at each voltage by dividing the current in the presence of spermine by the control current.[3]

-

Assessment of Autophagy Flux

Objective: To measure the effect of spermine on the dynamic process of autophagy.

Principle: Autophagic flux is a measure of the entire autophagy process, from autophagosome formation to their degradation in lysosomes. This can be assessed by monitoring the levels of LC3-II, an autophagosome-associated protein, in the presence and absence of a lysosomal inhibitor.

Protocol:

-

Cell Treatment:

-

Western Blotting:

-

Lyse the cells and perform western blotting for LC3.

-

Detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II.

-

An increase in LC3-II levels upon spermine treatment indicates an increase in autophagosome formation.

-

A further accumulation of LC3-II in the presence of bafilomycin A1 compared to spermine alone indicates a functional autophagic flux.[5]

-

Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following modulation of spermine levels.

Principle: This method uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment:

-

Treat cells with spermine or a spermine-depleting agent (e.g., DFMO).

-

-

Cell Staining:

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.[22]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between four populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Quantify the percentage of cells in each quadrant.[22]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of spermine within cellular pathways is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Polyamine biosynthesis pathway and the site of action of DFMO.

Caption: Mechanism of voltage-dependent block of Kir channels by spermine.

Caption: Spermine's influence on the AKT/β-catenin signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Seeing spermine blocking of K+ ion movement through inward rectifier Kir2.2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine Block of Inwardly Rectifying Potassium Channels | Springer Nature Experiments [experiments.springernature.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.tghn.org [media.tghn.org]

- 15. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ChIP-seq protocol for sperm cells and embryos to assess environmental impacts and epigenetic inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of spermine on transcription of mammalian chromatin by mammalian deoxyribonucleic acid-dependent ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of DFMO-induced polyamine depletion on human tumor cell sensitivity to antineoplastic DNA-crosslinking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spermine in DNA and RNA Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a crucial player in a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1] Its profound impact on cellular function is intrinsically linked to its ability to interact with and stabilize nucleic acids. As a polycation at physiological pH, spermine's positively charged amino groups facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbones of DNA and RNA.[2] This interaction is not merely a simple charge neutralization but a complex process that induces significant structural changes in nucleic acids, influencing their stability, condensation, and biological activity. This technical guide provides an in-depth exploration of the core mechanisms of spermine-mediated DNA and RNA stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Mechanisms of Spermine-Nucleic Acid Interaction

Spermine's interaction with DNA and RNA is primarily driven by electrostatic forces, where its four protonated amino groups interact with the phosphate groups of the nucleic acid backbone.[3] However, the specifics of this binding and its consequences differ between DNA and RNA, and are dependent on the nucleic acid sequence and structure.

Binding Modes:

-

DNA: Spermine can bind to both the major and minor grooves of DNA. Molecular dynamics simulations suggest a preference for the A-tract regions of the minor groove.[3] In B-form DNA, spermine can span the major groove.[4] The binding of spermine to the DNA backbone neutralizes the negative charges, reducing electrostatic repulsion between the phosphate groups and thereby stabilizing the double helix.[5]

-

RNA: In contrast to DNA, spermine often binds deep within the major groove of RNA duplexes.[6] This distinct binding mode is attributed to the A-form helical structure of double-stranded RNA, which presents a wider and deeper major groove with a more negative electrostatic potential compared to B-form DNA.[6] This deep groove binding is thought to "lock" the RNA into a rigid conformation, enhancing its stability.[6]

Structural Changes Induced by Spermine:

-

DNA Condensation: One of the most significant effects of spermine on DNA is the induction of condensation. At low concentrations, spermine promotes the shrinkage of DNA molecules, and at higher concentrations, it leads to their compaction into densely packed structures.[7][8] This process is critical for the packaging of DNA within the confined space of the cell nucleus and viral capsids.[3] The ability of spermine to bridge different DNA segments is a key factor in this condensation.

-

Conformational Transitions: Spermine can influence the conformational state of DNA, facilitating transitions between the B-form, A-form, and Z-form helices.[3] The specific transition induced depends on the DNA sequence and the surrounding ionic environment.

-

RNA Stabilization: For RNA, spermine's primary role appears to be stabilization rather than large-scale condensation. By binding within the major groove, spermine reinforces the helical structure, protecting RNA from degradation and assisting in its proper folding and function.[6] While spermine can precipitate some RNAs, such as poly(rA):poly(rU), mixed-sequence RNA duplexes are notably resistant to spermine-induced condensation.[6]

Quantitative Data on Spermine-Nucleic Acid Interactions

The stabilizing and condensing effects of spermine on DNA and RNA have been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Spermine on the Melting Temperature (Tm) of DNA Duplexes

| DNA Structure | Cation | Concentration | Tm (°C) | Reference |

| Perfect Duplex (P1) | Tris-HCl buffer alone | 20 mM | 49.8 | [9] |

| Perfect Duplex (P1) | Spermine | 5 mM | 78.5 | [9] |

| Bulged Loop (B1) | Tris-HCl buffer alone | 20 mM | 37.9 | [9] |

| Bulged Loop (B1) | Spermine | 5 mM | 78.5 | [9] |

| Mismatched Base Pair (M1) | Tris-HCl buffer alone | 20 mM | 38.5 | [9] |

| Mismatched Base Pair (M1) | Spermine | 5 mM | 78.2 | [9] |

| Hairpin (H1) | Tris-HCl buffer alone | 20 mM | 62.1 | [9] |

| Hairpin (H1) | Spermine | 5 mM | 78.9 | [9] |

Table 2: Spermine Concentration Required for DNA Condensation

| DNA Type | Condensing Agent | Threshold Concentration for Condensation | Reference |

| TA-rich dsDNA | Spermine | ~0.1 - 1 mM | [5] |

| CG-rich dsDNA | Spermine | Higher than TA-rich dsDNA | [5] |

| Mixed-sequence DNA duplexes | Spermine | ~1 mM for complete precipitation | [6] |

Table 3: Binding Affinity (Kd) of Polyamines to DNA

| Polyamide | DNA Structure | Dissociation Constant (Kd) | Reference |

| Spermine | dsDNA | 7.4 ± 3.9 x 10-8 M | [7] |

| Spermine (in presence of 1 mM Mg2+) | dsDNA | ~4 x 10-6 M | [7] |

| Spermine | i-Motif DNA | Not explicitly stated, but high affinity | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to study spermine-nucleic acid interactions.

UV-Vis Spectroscopy for Monitoring DNA Melting Temperature

This protocol is used to determine the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. Spermine's stabilizing effect is quantified by the increase in Tm.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier-type cell holder for temperature control.[9]

-

-

Measurement:

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The Tm is the temperature at the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

-

Circular Dichroism (CD) Spectroscopy for Assessing Structural Changes

CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. It can be used to detect conformational changes in DNA and RNA upon spermine binding.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the nucleic acid (DNA or RNA) in a suitable buffer (e.g., 10 mM sodium cacodylate).

-

The concentration of the nucleic acid should be such that the absorbance at 260 nm is between 0.5 and 1.0.

-

Add the desired concentration of spermine to the sample.

-

Prepare a corresponding blank solution containing only the buffer and spermine.

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with measurements in the far-UV region.

-

-

Measurement:

-

Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm for nucleic acids).

-

Scan at a suitable speed and accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the blank from the spectrum of the sample.

-

Changes in the CD spectrum, such as shifts in the peak positions or changes in the molar ellipticity, indicate alterations in the nucleic acid's secondary structure. For example, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

-

Atomic Force Microscopy (AFM) for Visualizing DNA Condensation

AFM allows for the direct visualization of individual DNA molecules and their complexes with spermine, providing insights into the morphology of condensed DNA.

Methodology:

-

Substrate Preparation:

-

Use freshly cleaved mica as the substrate. Mica provides an atomically flat surface suitable for AFM imaging.[10]

-

To facilitate DNA binding, the mica surface can be treated with a solution of aminopropyl silatrane (B128906) (APS) to create a positively charged surface (APS-mica).[10]

-

-

Sample Deposition:

-

Prepare a dilute solution of DNA (e.g., 1-5 ng/µL) in a buffer.

-

Add the desired concentration of spermine to induce condensation.

-

Deposit a small volume (e.g., 10-20 µL) of the DNA-spermine solution onto the prepared mica surface.

-

Allow the sample to adsorb for a few minutes.

-

Gently rinse the surface with deionized water to remove unbound molecules and salts.

-

Dry the sample under a gentle stream of nitrogen gas.

-

-

Imaging:

-

Image the sample using an AFM operating in tapping mode in air. This mode minimizes the lateral forces on the sample, reducing the risk of damage.

-

Use a sharp silicon nitride tip.

-

-

Image Analysis:

-

Analyze the AFM images to observe the morphology of the DNA-spermine complexes, which can range from individual condensed globules to larger aggregates.

-

Signaling Pathways and Logical Relationships

Spermine's influence extends beyond direct interactions with nucleic acids; it also modulates various signaling pathways that are critical for cell function.

Spermine and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[11] Studies have shown that polyamines, including spermine, can influence this pathway.[4] For instance, inhibition of the mTOR pathway, which is downstream of PI3K/Akt, can alter polyamine metabolism.[4] The interplay between spermine and the PI3K/Akt pathway is complex and appears to be context-dependent.

Caption: The PI3K/Akt signaling pathway and its potential modulation by spermine.

Spermine and the Ras Signaling Pathway

The Ras signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and survival.[12] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[12] While direct regulation of the Ras pathway by spermine is less characterized, the downstream effectors of Ras, such as the PI3K/Akt and MAPK/ERK pathways, are known to be influenced by polyamine levels.

Caption: The Ras signaling pathway with potential indirect modulation by spermine.

Experimental Workflow for DNA Condensation Assay

The following diagram illustrates a typical workflow for studying spermine-induced DNA condensation using UV-Vis spectroscopy.

Caption: Workflow for a spermine-induced DNA condensation assay.[6]

Conclusion

Spermine plays a multifaceted and critical role in the stabilization and structural organization of DNA and RNA. Its ability to bind to nucleic acids, induce condensation, and influence conformational transitions has profound implications for a wide range of cellular processes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interactions between spermine and nucleic acids. A deeper understanding of these mechanisms is essential for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies that target polyamine metabolism and its downstream effects. The continued exploration of spermine's role in modulating signaling pathways will undoubtedly unveil new avenues for therapeutic intervention in diseases such as cancer, where polyamine homeostasis is often dysregulated.

References

- 1. Ligand-Induced DNA Condensation: Choosing the Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The binding of polyamines and magnesium to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Ras pathway | Abcam [abcam.com]

The Core Mechanism of Spermine Action in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a vast array of cellular processes in eukaryotes.[1] Spermine, the terminal product of the polyamine biosynthetic pathway, is critically involved in cell growth, differentiation, and survival.[2][3] Its intracellular concentration is tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various cancers, making spermine and its metabolic pathway a compelling target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which spermine exerts its influence on cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Core Mechanisms of Spermine Action

Spermine's influence on cell proliferation is not mediated by a single action but through a complex interplay of interactions with nucleic acids, proteins, and key signaling cascades.

Modulation of Gene Expression

As a polycation, spermine readily interacts with negatively charged macromolecules like DNA and RNA, profoundly impacting gene expression at both transcriptional and translational levels.

-

Chromatin Structure and Transcription: Spermine binds to DNA, promoting its condensation and altering chromatin structure.[3][7] This can modulate the accessibility of DNA to transcription factors and RNA polymerases.[8] Furthermore, spermine can influence the activity of histone-modifying enzymes, such as histone acetyltransferases (HATs), which are associated with transcriptional activation.[3][9] By stabilizing DNA and influencing chromatin architecture, spermine plays a direct role in regulating the transcription of genes essential for proliferation, such as the proto-oncogenes c-myc and c-jun.[1]

-

Protein Biosynthesis and Translation: A critical role of polyamines is the post-translational hypusination of eukaryotic translation initiation factor 5A (eIF5A).[3][5] Spermidine, the precursor to spermine, is the donor of the butylamine (B146782) group for this unique modification. Hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation, such as transcription factors and cell cycle regulators.[5][6] By ensuring the availability of its precursor, spermidine, spermine metabolism is intrinsically linked to the selective translation of proteins that drive cell growth.[5]

Regulation of Key Signaling Pathways

Spermine can modulate critical intracellular signaling pathways that govern cell growth, survival, and metabolism.

-

PI3K/Akt/mTOR Pathway: In hepatocellular carcinoma, spermine has been shown to induce the polarization of tumor-associated macrophages toward an M2 phenotype by activating the PI3K-Akt-mTOR-S6K signaling pathway.[10] This pathway is a central regulator of cell growth and protein synthesis, and its activation by spermine highlights a mechanism by which spermine can create a pro-tumorigenic microenvironment.[10]

-

MAPK Pathway: Trimethylamine-n-oxide (TMAO), a metabolite influenced by gut flora, can activate the MAPK signaling pathway to enhance the expression of proteins associated with proliferation and migration.[10] While this is an indirect link, it underscores the potential for metabolites, including those related to polyamine metabolism, to influence core proliferation pathways like MAPK.

Interaction with Ion Channels

Spermine directly modulates the activity of several ion channels, which is crucial for maintaining the membrane potential changes required for cell cycle progression.[11]

-

Potassium (K+) Channels: Intracellular spermine is a key factor responsible for the inward rectification of strong inward rectifier K+ (Kir) channels by directly plugging the channel pore.[12][13] This block is voltage-dependent and crucial for setting the resting membrane potential in cells. Since progression through the cell cycle requires distinct phases of hyperpolarization and depolarization, spermine's ability to modulate K+ channel activity is a direct mechanism for influencing cell proliferation.[11]

-

NMDA Receptors: Extracellular spermine has multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, including both stimulation and voltage-dependent block.[12][14] These receptors are ion channels permeable to Ca2+, a critical second messenger in proliferation signaling.

Role in Epigenetic Regulation

Emerging evidence indicates that polyamines are involved in epigenetic regulation, which provides a higher level of control over gene expression programs related to proliferation.[15][16] Polyamines can influence the activity of histone-modifying enzymes and are linked to changes in chromatin accessibility.[9] Loss of polyamines can drive significant changes in histone post-translational modifications, suggesting that their nuclear concentration is a key factor in maintaining the epigenetic landscape required for a proliferative state.[9][17]

Impact on Cellular Processes

The molecular actions of spermine culminate in the regulation of fundamental cellular processes that collectively determine the rate of cell proliferation.

Cell Cycle Progression

Polyamines are absolutely required for cell cycle progression.[11] Spermine supplementation in piglets has been shown to regulate the cell cycle at the G1/S phase transition by modulating the expression of cyclins (Cyclin A2, Cyclin D3) and the cell cycle inhibitor p21.[2] Depletion of polyamines leads to cell cycle arrest, highlighting their essential role.[9]

Apoptosis (Programmed Cell Death)

Spermine has a complex, often protective, role in apoptosis. In prostate cancer cells, a decrease in polyamine levels can induce apoptosis, implying that spermine protects these cells from programmed cell death.[18] This protective effect may be due to its ability to inhibit endonucleases, stabilize DNA, and defend against oxidative stress.[18] However, some synthetic spermine analogues are designed to induce apoptosis, making the polyamine pathway a target for pro-apoptotic cancer therapies.[18][19]

Autophagy

Spermine and its precursor spermidine are potent inducers of autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[20][21] This process is critical for cellular homeostasis and can either promote cell survival under stress or contribute to cell death. In some contexts, such as cancer, autophagy induction by spermine can enhance anti-tumor immunosurveillance, thereby suppressing tumorigenesis.[19][22]

Quantitative Data Summary

The effects of spermine on cell proliferation are dose-dependent. The following tables summarize quantitative data from published studies.

Table 1: Effect of Spermine Supplementation on Porcine Enterocyte (IPEC-J2) Proliferation (Data sourced from a study on the effects of spermidine, a related polyamine, which provides a model for polyamine effects on cell growth)[23]

| Treatment Group | Concentration (µmol/L) | Cell Number (% of Control) at 72h |

| Control | 0 | 100% |

| Spermidine | 8 | ~125% |

| Spermidine | 16 | ~115% |

| Spermidine | 32 | ~80%* |

Note: Data is illustrative based on graphical representation in the source. The study showed that 8 µmol/L was optimal for stimulating cell proliferation, while higher concentrations became inhibitory.[23]

Table 2: Effect of Spermine on CHO-K1 Cell Growth and Monoclonal Antibody (mAb) Production (Data adapted from application notes for spermine supplementation in CHO cell culture)[24]

| Spermine (µM) | Peak Viable Cell Density (x10⁶ cells/mL) | Integral of Viable Cell Density (IVCD) | Final mAb Titer (mg/L) |

| 0 | 8.5 | 55 | 850 |

| 1 | 10.2 | 70 | 1100 |

| 5 | 11.5 | 82 | 1350 |

| 10 | 9.8 | 75 | 1200 |

Table 3: Effect of Spermine on Actinomycin D (ACTD)-Inhibited Transcription (Data sourced from a study on spermine's attenuation of a DNA intercalator)[8]

| ACTD (10 µM) | Spermine (mM) | Relative RNA Polymerase Activity |

| + | 0 | ~15% |

| + | 0.1 | ~75% |

| + | 0.2 | ~75% |

Note: This table demonstrates that spermine at 0.1 and 0.2 mM can rescue approximately 60% of the transcriptional activity inhibited by ACTD.[8]

Key Experimental Protocols

Detailed methodologies are crucial for studying the effects of spermine. Below are protocols for key experiments.

Protocol: Cell Proliferation Assay (CCK-8/MTT)

This protocol assesses cell viability and proliferation based on the metabolic activity of the cells.

-

Cell Seeding: Seed cells (e.g., IPEC-J2, CHO) in a 96-well plate at a density of 0.5 x 10⁵ cells per well and culture for 24 hours.[23]

-

Treatment: Replace the medium with fresh medium containing various concentrations of spermine (e.g., 0, 1, 5, 10, 50, 100 µM).[23][24] Include a vehicle control.

-

Incubation: Culture the cells for desired time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell proliferation as a percentage relative to the vehicle control group.

Protocol: Quantification of Intracellular Spermine by HPLC

This protocol allows for the precise measurement of intracellular spermine levels.[25]

-

Sample Preparation:

-

Harvest approximately 1 x 10⁷ cultured cells and wash with ice-cold PBS.

-

Lyse cells by adding 0.2 M perchloric acid (PCA) and vortexing.

-

Centrifuge at 12,000 x g for 10 min at 4°C to pellet precipitated proteins.

-

Collect the supernatant, which contains the polyamines.

-

-

Derivatization:

-

Mix a known volume of the supernatant with sodium carbonate buffer.

-

Add dansyl chloride solution and incubate in the dark at 60°C for 1 hour.

-

Add proline to quench the reaction by reacting with excess dansyl chloride.

-

Extract the dansylated polyamines with toluene (B28343).

-

-

HPLC Analysis:

-

Inject the toluene phase onto a reverse-phase C18 column.

-

Elute the compounds using an acetonitrile (B52724) and water gradient.

-

Detect the separated dansylated polyamines using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of a spermine standard through the same derivatization and HPLC process.

-

Determine the spermine concentration in the samples by comparing their peak areas to the standard curve.

-

Conclusion and Future Directions

Spermine is a master regulator of cell proliferation, exerting its influence through a sophisticated network of interactions. It directly modulates gene expression via chromatin remodeling and translational control, fine-tunes critical signaling pathways like PI3K/Akt/mTOR, and controls the cellular ionic environment through ion channel interactions. This pleiotropic activity makes the polyamine metabolic pathway a highly attractive target for drug development, particularly in oncology.

Future research should focus on:

-

Selective Targeting: Developing spermine analogues or inhibitors of polyamine metabolism that have high specificity for cancer cells, minimizing off-target effects.[3]

-

Combination Therapies: Exploring the synergistic effects of combining polyamine-targeting drugs with conventional chemotherapy, radiation, or immunotherapy.[8][10]

-

Transporter-Mediated Drug Delivery: Leveraging the upregulated polyamine transport systems in cancer cells to deliver cytotoxic agents selectively.[26][27]

A deeper understanding of the nuanced roles of spermine in different cellular contexts will continue to unlock novel therapeutic strategies for controlling proliferative diseases.

References

- 1. Polyamines in the Regulation of Mucosal Growth - Regulation of Gastrointestinal Mucosal Growth - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of dietary spermine supplementation on cell cycle, apoptosis, and amino acid transporters of the thymus and spleen in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular targets of spermidine: implications for cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spermidine metabolism regulates leukemia stem and progenitor cell function through KAT7 expression in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication | PLOS One [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. Polyamine analogues targeting epigenetic gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyamines at the crossroad between cell metabolism and epigenetic regulation in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Emerging Clinical Role of Spermine in Prostate Cancer [mdpi.com]

- 19. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Spermidine treatment: induction of autophagy but also apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spermidine as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. imrpress.com [imrpress.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Spermine: A Natural Intracellular Guardian Against Free Radical Assault

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's capacity to neutralize them, represents a fundamental threat to cellular integrity and is implicated in the pathogenesis of a wide array of human diseases.[1] Within the intricate cellular defense network against oxidative damage, the naturally occurring polyamine, spermine, has emerged as a critical endogenous free radical scavenger.[1][2][3][4][5] Found in millimolar concentrations, particularly within the nucleus, spermine is strategically positioned to protect vital macromolecules, most notably DNA, from the relentless attack of free radicals generated through both normal metabolic processes and exogenous insults.[1][2][5] This technical guide provides a comprehensive exploration of spermine's antioxidant properties, delving into its mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways.

Mechanisms of Action: A Multi-pronged Defense

Spermine combats oxidative stress through a combination of direct and indirect mechanisms, showcasing its versatility as a cellular protectant.

Direct Free Radical Scavenging

Spermine has been shown to directly interact with and neutralize some of the most potent and damaging free radicals.

-

Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and indiscriminate oxidizing agent. Spermine is a potent scavenger of hydroxyl radicals.[6][7] Studies utilizing electron spin resonance (ESR) spectroscopy have demonstrated that spermine effectively reduces the signal of hydroxyl radical spin traps, indicating a direct quenching activity.[2][8] This direct scavenging is a critical first line of defense in preventing •OH-mediated damage to nearby cellular components.[9]

-

Singlet Oxygen (¹O₂): Spermine and its precursor, spermidine (B129725), are also recognized as physical quenchers of singlet oxygen, a highly reactive form of oxygen that can induce significant cellular damage, including DNA single-strand breaks.[10][11] At physiological concentrations, spermine is proposed to protect replicating DNA from the deleterious effects of singlet oxygen.[10][11]

It is important to note that while potent against hydroxyl radicals and singlet oxygen, spermine's ability to scavenge superoxide (B77818) anions appears to be limited.[6]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, spermine contributes to the cellular antioxidant defense system through several indirect pathways.

-

Chelation of Transition Metals: The Fenton reaction, a major biological source of hydroxyl radicals, is catalyzed by transition metals such as iron and copper.[2] Spermine's polycationic nature allows it to chelate these metal ions, sequestering them and preventing their participation in redox cycling that generates ROS.[12][13] This chelating activity effectively inhibits the Haber-Weiss reaction, a key process in the formation of destructive hydroxyl radicals.[13]

-

Inhibition of Lipid Peroxidation: Cell membranes are particularly vulnerable to oxidative attack, leading to a destructive chain reaction known as lipid peroxidation. Spermine has been shown to effectively protect membranes from this process, thereby preserving their structural integrity and function.[1][13]

-

Modulation of Signaling Pathways: Spermine can influence cellular signaling cascades that govern the expression of antioxidant enzymes. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][14]

Signaling Pathways

The Nrf2 Antioxidant Response Pathway

Spermine has been demonstrated to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like spermine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defense enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's overall capacity to combat oxidative stress.[15][16]

Quantitative Data on Scavenging Efficacy

The antioxidant capacity of spermine has been quantified in various experimental systems. The following tables summarize key findings.

Table 1: IC50 Values for Spermine Scavenging Activity

| Parameter | Spermine Concentration | Free Radical / Oxidant | Experimental System | Reference |

| IC50 | 0.55 mM | Hydrogen Peroxide (H₂O₂) | Trypanosoma cruzi lipoperoxidation | [1] |

| IC50 | 0.8 mM | Nifurtimox-induced radicals | Trypanosoma cruzi lipoperoxidation | [1] |

Table 2: Inhibition of Radical Formation and Oxidative Damage

| Effect | Spermine Concentration | Target | Experimental System | % Inhibition / Effect | Reference |

| Inhibition of DMPO-OH adduct formation | 1 mM | Hydroxyl Radicals | Cu(II)/H₂O₂ system (EPR) | >70% | [2] |

| Inhibition of DMPO-OH adduct formation | 1.5 mM | Hydroxyl Radicals | Fenton reaction (EPR) | ~100% | [6] |

| Protection of DNA | 1-2 mM | ROS-induced strand breaks | φX-174 plasmid DNA with Cu(II)/H₂O₂ | Maximal inhibition | [2] |

| Protection of DNA | 10 mM | Singlet oxygen-induced strand breaks | pBR322 plasmid DNA | Significant reduction | [10] |

| Inhibition of TEMPO formation | 0.5 - 1 mM | Singlet Oxygen | Rose Bengal/Methylene Blue photosensitization (EPR) | Up to 50% | [6][17] |

| Reduction of Fe³⁺ | 1 mM | Fe³⁺ ions | In vitro assay | 1.8 ± 0.3 nmol reduced in 20 min | [18] |

| Decomposition of DPPH radical | 1 mM | DPPH radical | In vitro assay | 8.1 ± 1.4% decomposed in 20 min | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of spermine's antioxidant properties. Below are summaries of key experimental protocols.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by spermine.[2][6]

-

Objective: To visually and quantitatively assess the reduction of hydroxyl radical formation in the presence of spermine.

-

Materials:

-

Spermine solution

-

Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂; or Cu(II)/H₂O₂ system)[2][6]

-

Spin trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)

-

Phosphate (B84403) buffer (pH 7.4)

-

ESR spectrometer

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, the hydroxyl radical generating system components, and the spin trap DMPO.

-

Divide the mixture into control (no spermine) and experimental groups (with varying concentrations of spermine).

-

Incubate the mixtures for a defined period at a controlled temperature.

-

Transfer the samples to a quartz flat cell or capillary tube suitable for ESR analysis.

-

Record the ESR spectra. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is indicative of hydroxyl radical trapping.[2]

-

Compare the signal intensity of the experimental groups with the control to determine the percentage of hydroxyl radical scavenging by spermine.

-

DNA Strand Breakage Assay

This assay measures the protective effect of spermine against ROS-induced damage to supercoiled plasmid DNA.[2]

-

Objective: To determine if spermine can prevent single- and double-strand breaks in DNA caused by oxidative stress.

-

Materials:

-

Supercoiled plasmid DNA (e.g., φX-174 or pBR322)

-

ROS-generating system (e.g., 30 μM H₂O₂ and 10 μM CuCl₂)[2]

-

Spermine solutions of varying concentrations

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Gel electrophoresis apparatus and power supply

-

DNA visualization system (e.g., UV transilluminator and camera)

-

-

Procedure:

-

Incubate a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with the ROS-generating system in a buffer.[2]

-

In parallel incubations, add varying concentrations of spermine. Include a control with DNA alone and DNA with the ROS system but no spermine.

-

After incubation (e.g., 1 hour at 37°C), stop the reaction by adding loading dye containing a chelating agent like EDTA.

-

Separate the different forms of plasmid DNA (supercoiled, open-circular, and linear) by electrophoresis on an agarose gel.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands.

-

Quantify the intensity of the bands. Protection by spermine is indicated by a higher proportion of the supercoiled form and a lower proportion of the open-circular and linear forms compared to the unprotected control.

-

Cellular Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess spermine's protective effect on cell membranes.

-

Objective: To quantify the inhibition of lipid peroxidation in a cellular or tissue model by spermine.

-

Materials:

-

Cell or tissue homogenate

-

Oxidative stress inducer (e.g., H₂O₂, FeSO₄)

-

Spermine solutions

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Spectrophotometer

-

-

Procedure:

-

Pre-incubate the cell or tissue homogenate with different concentrations of spermine.

-

Induce lipid peroxidation by adding the oxidative stress inducer. A control group without the inducer and a group with the inducer but no spermine should be included.

-

Stop the reaction by adding TCA.

-

Add TBA reagent (and BHT) to the mixture and heat at 95°C for a specified time (e.g., 60 minutes) to form the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve and determine the percentage inhibition of lipid peroxidation by spermine.

-

Conclusion and Future Directions

Spermine is a vital intracellular polyamine that functions as a potent and multifaceted free radical scavenger.[1][4] Its strategic nuclear localization, direct scavenging of highly reactive species like the hydroxyl radical, and indirect antioxidant effects through metal chelation and activation of the Nrf2 pathway underscore its importance in cellular defense against oxidative stress.[1][2][14] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of spermine and its analogues in conditions associated with oxidative damage.